molecular formula C22H33N3O2 B7534155 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide

2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide

Cat. No. B7534155
M. Wt: 371.5 g/mol
InChI Key: MWICXRSUCOOPAY-UHFFFAOYSA-N
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Description

2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide, also known as MP-10, is a synthetic compound that has been studied for its potential use as a therapeutic drug. MP-10 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide involves the inhibition of the reuptake of dopamine and serotonin neurotransmitters. This leads to an increase in the extracellular concentration of these neurotransmitters, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects
2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide has also been found to decrease the self-administration of drugs of abuse, indicating its potential as a treatment for addiction. In addition, 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide has been found to have anxiolytic and antidepressant effects, indicating its potential as a treatment for anxiety and depression disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide in lab experiments include its well-studied mechanism of action and its potential as a therapeutic drug. However, there are also limitations to using 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide in lab experiments. These include the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide. These include further studies of its potential therapeutic applications, including its use in the treatment of addiction, depression, and anxiety disorders. In addition, further studies of the biochemical and physiological effects of 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide are needed to fully understand its mechanism of action and potential side effects. Finally, further studies of the synthesis method of 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide are needed to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide involves several steps, including the reaction of 4-piperidone with 2-bromo-4-methylbenzoyl chloride, followed by the reaction of the resulting compound with 2-(2-propan-2-ylpyrrolidin-1-yl)acetic acid. The final step involves the reaction of the resulting compound with 4-aminobenzamide to yield 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide. The synthesis of 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide has been studied extensively, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide has been studied extensively for its potential use as a therapeutic drug. It has been found to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. 2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide has also been found to have potential applications in the treatment of addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-16(2)20-9-6-12-25(20)15-21(26)24-13-10-18(11-14-24)23-22(27)19-8-5-4-7-17(19)3/h4-5,7-8,16,18,20H,6,9-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWICXRSUCOOPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CN3CCCC3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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